molecular formula C12H10N2O3 B1621799 2-(4-Methoxyphenyl)-3-nitropyridine CAS No. 182925-45-7

2-(4-Methoxyphenyl)-3-nitropyridine

Cat. No.: B1621799
CAS No.: 182925-45-7
M. Wt: 230.22 g/mol
InChI Key: RFEKDBSKSCHAMP-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3-nitropyridine is an organic compound that belongs to the class of nitropyridines It features a pyridine ring substituted with a nitro group at the 3-position and a 4-methoxyphenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-3-nitropyridine typically involves the nitration of 2-(4-methoxyphenyl)pyridine. One common method includes the reaction of 2-(4-methoxyphenyl)pyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-3-nitropyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include halides and strong bases.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Major Products Formed

    Reduction: 2-(4-Methoxyphenyl)-3-aminopyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.

Scientific Research Applications

2-(4-Methoxyphenyl)-3-nitropyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Materials Science: The compound is used in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-3-nitropyridine depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can participate in redox reactions, while the methoxyphenyl group can enhance binding affinity to target proteins. The exact molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)pyridine: Lacks the nitro group, making it less reactive in redox reactions.

    3-Nitropyridine: Lacks the methoxyphenyl group, resulting in different binding properties and reactivity.

    2-(4-Methoxyphenyl)-3-aminopyridine: The reduced form of 2-(4-Methoxyphenyl)-3-nitropyridine, with an amino group instead of a nitro group.

Uniqueness

This compound is unique due to the presence of both the nitro and methoxyphenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(4-methoxyphenyl)-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-17-10-6-4-9(5-7-10)12-11(14(15)16)3-2-8-13-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEKDBSKSCHAMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377241
Record name 2-(4-methoxyphenyl)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182925-45-7
Record name 2-(4-methoxyphenyl)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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